Thymotrinan Demonstrates 18.8-Fold Higher Pancreatic Stability Compared to Thymopentin (TP5)
In the presence of crude pancreas extract, Thymotrinan (TP3) exhibited markedly superior stability compared to its longer-chain analog thymopentin (TP5). Thymotrinan demonstrated a degradation clearance (Cldeg) of 0.95 ml/min, whereas thymopentin showed a rapid Cldeg of 17.9 ml/min under identical conditions, representing an 18.8-fold difference in susceptibility to pancreatic degradation [1].
| Evidence Dimension | Degradation clearance (Cldeg) in presence of crude pancreas extract |
|---|---|
| Target Compound Data | 0.95 ml/min |
| Comparator Or Baseline | Thymopentin (TP5): 17.9 ml/min |
| Quantified Difference | 18.8-fold higher stability (lower clearance) for Thymotrinan |
| Conditions | Crude pancreas extract, 0.2 mM peptide concentration |
Why This Matters
This differential stability dictates that Thymotrinan is the preferred thymopoietin fragment for oral delivery formulation development where pancreatic enzyme exposure is unavoidable, while thymopentin requires parenteral administration or specialized protection strategies.
- [1] Heizmann, J., Langguth, P., Biber, A., Oschmann, R., Merkle, H. P., & Wolffram, S. (1996). Enzymatic cleavage of thymopoietin oligopeptides by pancreatic and intestinal brush-border enzymes. Peptides, 17(7), 1083–1089. View Source
